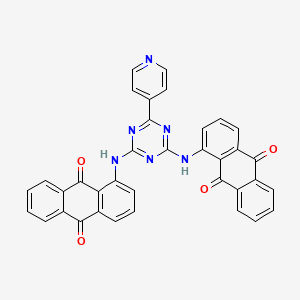
1,1'-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone is a complex organic compound that features a unique structure combining pyridine, triazine, and anthraquinone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone typically involves multi-step organic reactions. One common approach is the condensation of anthraquinone derivatives with pyridine and triazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
化学反应分析
Types of Reactions
1,1’-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications.
科学研究应用
1,1’-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and electronic materials due to its unique electronic properties.
作用机制
The mechanism of action of 1,1’-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can interact with various enzymes and receptors, modulating their activity and affecting cellular pathways.
相似化合物的比较
Similar Compounds
Anthraquinone Derivatives: Compounds like 1,4-diaminoanthraquinone and 1,5-dihydroxyanthraquinone share structural similarities and exhibit comparable chemical reactivity.
Pyridine-Triazine Compounds: Molecules such as 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine have similar structural motifs and are used in similar applications.
Uniqueness
1,1’-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone is unique due to its combination of pyridine, triazine, and anthraquinone moieties, which confer distinct electronic and chemical properties. This makes it particularly valuable for applications requiring specific electronic characteristics and reactivity.
属性
CAS 编号 |
53460-09-6 |
|---|---|
分子式 |
C36H20N6O4 |
分子量 |
600.6 g/mol |
IUPAC 名称 |
1-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-pyridin-4-yl-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione |
InChI |
InChI=1S/C36H20N6O4/c43-30-20-7-1-3-9-22(20)32(45)28-24(30)11-5-13-26(28)38-35-40-34(19-15-17-37-18-16-19)41-36(42-35)39-27-14-6-12-25-29(27)33(46)23-10-4-2-8-21(23)31(25)44/h1-18H,(H2,38,39,40,41,42) |
InChI 键 |
MSQOPYJFCWPXGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=NC(=NC(=N4)C5=CC=NC=C5)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



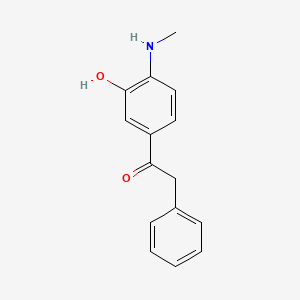
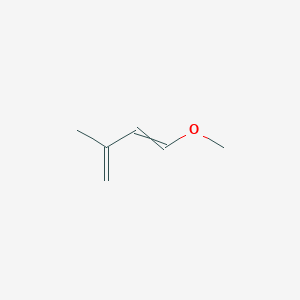
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)


![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
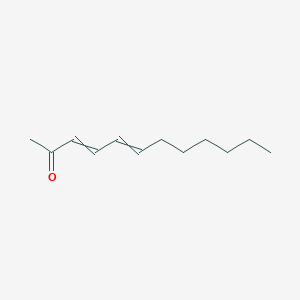
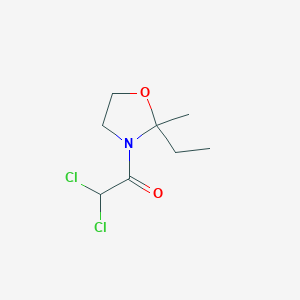
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
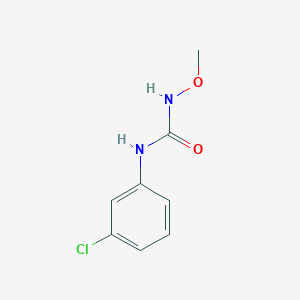
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)

